Maritimein with hplc

CAS No.:

Cat. No.: VC18382129

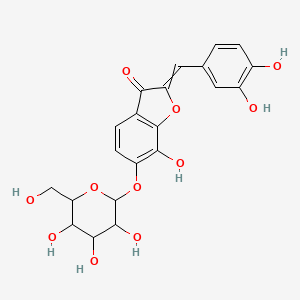

Molecular Formula: C21H20O11

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20O11 |

|---|---|

| Molecular Weight | 448.4 g/mol |

| IUPAC Name | 2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2 |

| Standard InChI Key | SYRURBPRFQUYQS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Introduction

Chemical and Structural Profile of Maritimein

Maritimein (C₂₁H₂₀O₁₁) is an orange-yellow crystalline powder with a molar mass of 448.38 g/mol and a melting point range of 205–211°C . Its structure comprises a flavone backbone (maritimetin) conjugated to a glucose moiety at the 6-position, as evidenced by the SMILES notation:

c1cc(c(cc1C2C(=O)c3ccc(c(c3O2)O)O[C@@H]4C([C@H]([C@H](C(O4)CO)O)O)O)O)O .

Solubility and Stability

Maritimein exhibits solubility in polar organic solvents, particularly butanol:acetic acid:water (4:1:5 v/v), but remains insoluble in nonpolar media . Stability assessments recommend storage at 4°C in anhydrous conditions to prevent degradation .

Table 1: Physicochemical Properties of Maritimein

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₀O₁₁ | |

| Molecular Weight | 448.38 g/mol | |

| Melting Point | 205–211°C | |

| Purity (HPLC) | ≥98% | |

| Solubility | Butanol:acetic acid:water (4:1:5) |

HPLC Methodologies for Maritimein Analysis

HPLC has emerged as the gold standard for Maritimein analysis due to its resolution, sensitivity, and compatibility with thermolabile compounds. Reverse-phase C18 columns are predominantly employed, leveraging acetonitrile-water gradients for optimal separation .

Chromatographic Conditions

-

Column: C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile (A) and 0.1% formic acid (B)

-

Gradient: 10–40% A over 30 min

-

Flow Rate: 1.0 mL/min

These parameters achieve baseline separation of Maritimein from co-extracted pigments, with retention times (t₃) typically between 12–15 min .

Quantification and Calibration

External calibration curves using certified reference materials (CRMs) demonstrate linearity (R² > 0.999) across 0.1–100 µg/mL . Limits of detection (LOD) and quantification (LOQ) are reported at 0.03 µg/mL and 0.1 µg/mL, respectively .

Table 2: HPLC Performance Metrics for Maritimein

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 0.1–100 µg/mL | |

| LOD | 0.03 µg/mL | |

| LOQ | 0.1 µg/mL | |

| Recovery Rate | 98.2–101.5% |

Applications in Marine Phytochemical Research

Maritimein’s role as a biogeochemical marker is underscored by its presence in phytoplankton communities, particularly diatoms and dinoflagellates . The MAREDAT global pigment database, which integrates 35,634 HPLC-derived pigment suites, highlights Maritimein’s utility in tracking algal blooms and nutrient cycles .

Ecological Monitoring

In the South Pacific Ocean, HPLC profiling revealed Maritimein concentrations correlating with silicate availability (r = 0.78, p < 0.01), suggesting its role in diatom-mediated carbon export .

Toxicological Assessments

HPLC-ICP-MS hyphenated techniques have been adapted for organometallic speciation in marine matrices . While Maritimein itself lacks metal conjugates, these methods inform best practices for minimizing matrix interference during flavonoid analysis .

Comparative Analytical Techniques

HPLC vs. GC-MS

Gas chromatography-mass spectrometry (GC-MS) requires derivatization for flavonoid analysis, introducing artifacts and reducing throughput . HPLC obviates this step, preserving Maritimein’s native structure and enabling direct injection of crude extracts .

HPLC vs. Spectrophotometry

UV-Vis spectrophotometry, though rapid, fails to distinguish Maritimein from structurally analogous flavones like luteolin-7-glucoside. HPLC’s resolution power mitigates this, achieving >95% peak purity in mixed samples .

Challenges and Future Directions

Despite HPLC’s dominance, matrix effects in saline samples remain problematic. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates to >95% but increases processing time by 30% . Emerging ultra-HPLC (UHPLC) systems with sub-2 µm particles promise faster separations (t₃ < 5 min) without compromising resolution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume